1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as DIBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and is structurally similar to other compounds that have been found to have medicinal properties.
Scientific Research Applications
Luminescence Sensing
Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrated characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, indicating potential applications as fluorescence sensors for benzaldehyde-based derivatives. This discovery highlights the utility of such compounds in the development of sensitive and selective luminescent sensors for chemical detection and analysis (Shi et al., 2015).
Heterocyclic Synthesis
Research involving α-enones, including derivatives similar to the compound , has led to the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These compounds have been synthesized via classical and environmentally friendly approaches, demonstrating the broad applicability of such chemical frameworks in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Al-Shiekh et al., 2004).
Synthesis of Polyimides
A novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group was synthesized and polymerized with commercially available dianhydrides to obtain polyimides. These materials exhibited excellent solubility in polar solvents and high thermal stability, indicating their potential use in the manufacture of high-performance polymeric materials (Ghaemy & Alizadeh, 2009).
Molecular Docking and Screening
A series of novel pyridine and fused pyridine derivatives, synthesized starting from a compound structurally related to the query compound, were subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. The results revealed moderate to good binding energies, suggesting the potential of these compounds as antimicrobial and antioxidant agents (Flefel et al., 2018).
Synthesis and Characterization of Conformers
Research on the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold has led to the identification of novel conformers with potential biological activity. This study emphasizes the importance of structural diversity in the development of new chemical entities for pharmaceutical research (Evrard et al., 2022).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-16(2)9-10-26-22-8-6-5-7-21(22)25-24(26)19-14-23(28)27(15-19)20-12-17(3)11-18(4)13-20/h5-8,11-13,16,19H,9-10,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFNAQCEHJVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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